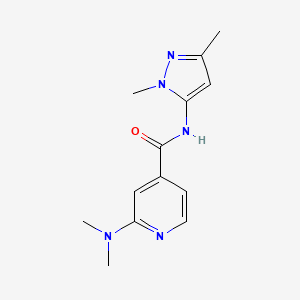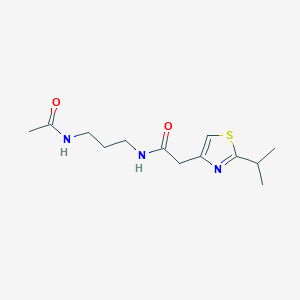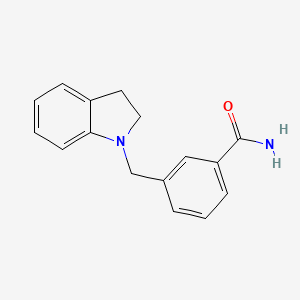
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been widely studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's mechanism of action is thought to be due to its ability to activate the immune system and induce tumor vascular disruption. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. These cytokines are thought to induce tumor vascular disruption, leading to the death of tumor cells.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of the immune system, the induction of tumor vascular disruption, and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized on a large scale, making it an attractive candidate for further development and commercialization. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide. One area of research is the development of novel formulations of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict patient response to 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide treatment. Additionally, there is ongoing research aimed at understanding the molecular mechanisms underlying 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's anti-tumor activity, which could lead to the development of more effective anti-cancer therapies. Finally, there is interest in exploring the potential use of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide in combination with other anti-cancer agents to improve treatment outcomes.
Synthesemethoden
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions to produce the final product. While the synthesis of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide is relatively complex, it can be carried out on a large scale, making it a viable candidate for further development and commercialization.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. In preclinical studies, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to selectively target and kill tumor cells by inducing tumor vascular disruption. This mechanism of action is thought to be due to the activation of the immune system and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in a variety of different cancer types, including lung, breast, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(18(4)16-9)15-13(19)10-5-6-14-11(8-10)17(2)3/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRYYWWPPSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)


![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)


![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)